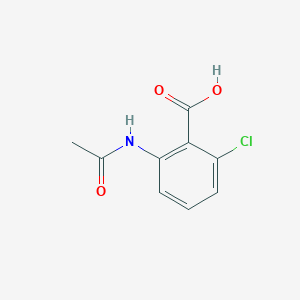

2-Acetamido-6-chlorobenzoic acid

Description

Contextualization within Substituted Benzoic Acid Derivatives

Substituted benzoic acid derivatives represent a broad and important class of organic compounds. researchgate.net The presence of various functional groups on the benzene (B151609) ring significantly influences the acidity, reactivity, and biological activity of the benzoic acid moiety. researchgate.net For instance, electron-withdrawing groups, such as the chloro group in 2-acetamido-6-chlorobenzoic acid, generally increase the acidity of the carboxylic acid. researchgate.net

The specific substitution pattern of this compound, with groups at the 2 and 6 positions, creates steric hindrance around the carboxylic acid group. This steric environment can influence its reactions, for example, in esterification or amidation processes. The acetamido group, an amide, can participate in hydrogen bonding and potentially be hydrolyzed to an amino group, offering a pathway to other derivatives like 2-amino-6-chlorobenzoic acid. nih.govsigmaaldrich.comprepchem.com The study of such substituted benzoic acids is fundamental to understanding structure-activity relationships in various chemical and biological systems. researchgate.net

Academic Relevance and Research Significance in Contemporary Chemistry

The academic relevance of this compound stems from its utility as a precursor in organic synthesis. Researchers utilize this compound to construct more elaborate molecular architectures. For instance, it can be a starting material for the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The presence of three different functional groups—carboxylic acid, amide, and chloro—allows for a range of selective chemical transformations.

The synthesis of this compound itself can be achieved through various synthetic routes, often involving the modification of simpler substituted benzoic acids or anilines. The study of its synthesis and reactivity contributes to the broader field of synthetic methodology. Furthermore, its spectroscopic and crystallographic characterization provides valuable data for understanding the impact of substitution on the electronic and steric properties of the benzoic acid scaffold. nist.govnist.gov

Multidisciplinary Research Perspectives: Bridging Organic, Medicinal, and Materials Chemistry

The applications of this compound and its derivatives extend beyond traditional organic synthesis, bridging into medicinal and materials chemistry.

In medicinal chemistry , substituted benzoic acids are known scaffolds for the development of new therapeutic agents. nih.govpreprints.orgnih.govresearchgate.net While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are present in medicinally relevant molecules. For example, N-aryl anthranilic acids, which can be conceptually related, are known non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The exploration of derivatives of this compound could lead to the discovery of novel compounds with potential biological activities.

In materials chemistry , benzoic acid derivatives can be used as building blocks for the creation of metal-organic frameworks (MOFs), liquid crystals, and other functional materials. The ability of the carboxylic acid to coordinate with metal ions and the potential for the amide group to form hydrogen bonds make these types of molecules interesting candidates for the design of new materials with specific structural and functional properties. The study of the crystal structure of related compounds like o-chlorobenzoic acid reveals how intermolecular interactions, such as hydrogen bonding, dictate the solid-state packing, a key aspect in materials design. rsc.org

Chemical Compound Data

| Compound Name |

| 2-Acetamido-5-chlorobenzoic acid |

| This compound |

| 2-Amino-6-chlorobenzoic acid |

| 2-chlorobenzoic acid |

| 4-chlorobenzoic acid |

| 6-chloroanthranilic acid hydrochloride |

| N-aryl anthranilic acids |

| o-chlorobenzoic acid |

| o-toluic acid |

| Substituted Benzoic Acid |

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₈ClNO₃ nist.govnist.gov |

| Molecular Weight | 213.618 g/mol nist.govnist.gov |

| CAS Registry Number | 19407-42-2 nist.govnist.gov |

| IUPAC Name | This compound uni.lu |

| Synonyms | Benzoic acid, 2-(acetylamino)-6-chloro- nist.govnist.gov |

| SMILES | CC(=O)NC1=C(C(=CC=C1)Cl)C(=O)O uni.lu |

| InChI | InChI=1S/C9H8ClNO3/c1-5(12)11-7-4-2-3-6(10)8(7)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) nist.govnist.gov |

| InChIKey | VFHSJTHAMJFUCK-UHFFFAOYSA-N nist.govnist.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-6-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-5(12)11-7-4-2-3-6(10)8(7)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHSJTHAMJFUCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173025 | |

| Record name | 2-Acetamido-6-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19407-42-2 | |

| Record name | 2-(Acetylamino)-6-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19407-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetamido-6-chlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019407422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetamido-6-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetamido-6-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETAMIDO-6-CHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVY7PS3MFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Acetamido 6 Chlorobenzoic Acid

Established Synthetic Pathways for 2-Acetamido-6-chlorobenzoic Acid

The principal and most direct route to this compound is the N-acetylation of its precursor, 2-amino-6-chlorobenzoic acid. This transformation is a common and well-established reaction in organic synthesis.

Multi-step Reaction Sequences and Strategic Design

The synthesis is strategically designed as a two-step process, starting from a readily available nitro-substituted benzoic acid. The first step involves the reduction of the nitro group to an amine, followed by the acetylation of the newly formed amino group.

Step 1: Synthesis of 2-Amino-6-chlorobenzoic Acid

The precursor, 2-amino-6-chlorobenzoic acid, is typically synthesized via the reduction of 2-chloro-6-nitrobenzoic acid. Various reducing agents and reaction conditions can be employed for this transformation. One documented method involves the use of potassium bisulfite and cerium(III) chloride in ethanol (B145695). This reaction proceeds at an elevated temperature over several hours to yield 2-amino-6-chlorobenzoic acid. nih.gov

Step 2: Acetylation of 2-Amino-6-chlorobenzoic Acid

The second and final step is the acetylation of the amino group of 2-amino-6-chlorobenzoic acid. The most common acetylating agent for this purpose is acetic anhydride (B1165640). The reaction is typically carried out by heating the amine with acetic anhydride. webassign.net The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of the acetic anhydride. This is followed by the elimination of an acetate (B1210297) ion as a leaving group, resulting in the formation of the amide bond.

A general procedure analogous to the acetylation of anthranilic acid involves gently boiling a mixture of 2-amino-6-chlorobenzoic acid and acetic anhydride for a short period. webassign.net After cooling, water is added to quench any unreacted acetic anhydride, and the product, this compound, precipitates and can be isolated by filtration. webassign.net

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the N-acetylation of aromatic amines can be influenced by several factors, including the choice of acetylating agent, solvent, catalyst, and reaction temperature. While specific optimization studies for this compound are not extensively documented in readily available literature, general principles for the acetylation of aromatic amines are applicable.

Acetylating Agents: Acetic anhydride is a common and effective reagent for this transformation. webassign.net Acetyl chloride is another highly reactive option, often used in the presence of a base to neutralize the HCl byproduct. ias.ac.in For greener and safer processes, acetonitrile (B52724) has been explored as an acetylating agent in continuous-flow systems, catalyzed by alumina. nih.gov

Catalysts: While the reaction between a primary amine and acetic anhydride can often proceed without a catalyst, particularly with heating, various catalysts can be employed to enhance the reaction rate and allow for milder conditions. Acid catalysts, such as acetic acid (found in vinegar) or mineral acids, can be used. ijcrt.org Lewis acids have also been utilized in N-acetylation reactions. The choice of catalyst can be crucial for achieving high chemoselectivity, especially in multifunctional molecules.

Reaction Conditions: The reaction temperature and time are key parameters to optimize. Heating is often employed to drive the reaction to completion. webassign.net However, with the use of catalysts, the reaction can sometimes be carried out at room temperature. ijcrt.org Solvent-free conditions are also possible, which can be advantageous from an environmental and process efficiency standpoint. ijcrt.orgresearchgate.net

The table below summarizes various conditions that can be applied to the N-acetylation of aromatic amines, which could be adapted for the synthesis of this compound.

| Acetylating Agent | Catalyst/Base | Solvent | Temperature | Notable Features |

| Acetic Anhydride | None | None | Boiling | Simple, direct method webassign.net |

| Acetic Anhydride | Vinegar (Acetic Acid) | None | Room Temperature | Green, mild conditions ijcrt.org |

| Acetyl Chloride | Sodium Acetate/Triethylamine | Brine | Room Temperature | Use of a highly reactive but inexpensive reagent in an aqueous medium ias.ac.in |

| Acetonitrile | Alumina | None (Continuous Flow) | High Temperature | Green, continuous process nih.gov |

Stereoselective and Regioselective Synthesis Approaches

For the synthesis of this compound, stereoselectivity is not a concern as the molecule is achiral and does not possess any stereocenters.

Regioselectivity, however, is a critical aspect of the synthesis of the precursor, 2-amino-6-chlorobenzoic acid. The starting material, 2-chloro-6-nitrobenzoic acid, has defined regiochemistry which is carried through the synthetic sequence. In the broader context of synthesizing substituted aminobenzoic acids, regioselectivity is crucial and is often controlled by the substitution pattern of the starting materials or through the use of directing groups in electrophilic aromatic substitution reactions. For the final acetylation step, the reaction is highly regioselective for the amino group, as it is a much stronger nucleophile than the carboxylate group under typical acylation conditions.

Process Scale-up and Industrial Feasibility Studies

While specific industrial scale-up studies for this compound are not publicly detailed, the methodologies employed are generally amenable to large-scale production. The acetylation of aromatic amines is a common industrial process. For industrial feasibility, factors such as the cost and availability of starting materials, reaction efficiency, ease of product isolation and purification, and waste generation are critical considerations.

The use of inexpensive and readily available reagents like acetic anhydride and the potential for solvent-free or continuous-flow processes make the synthesis economically viable. nih.govijcrt.org Continuous-flow chemistry, in particular, offers advantages for scale-up, including improved heat and mass transfer, enhanced safety for exothermic reactions, and the potential for automation and process control. nih.gov The development of catalytic systems that are robust, reusable, and operate under mild conditions is also a key area of research for improving the industrial feasibility of such syntheses.

Synthesis of Key Precursors and Chemical Intermediates

The primary precursor for the synthesis of this compound is 2-amino-6-chlorobenzoic acid.

Routes to 2-Amino-6-chlorobenzoic Acid and Related Anthranilic Acids

As mentioned previously, a common laboratory and potential industrial route to 2-amino-6-chlorobenzoic acid is the reduction of 2-chloro-6-nitrobenzoic acid. nih.gov

An alternative approach to substituted anthranilic acids involves the oxidation of isatins. This method uses sodium hydroxide (B78521) and hydrogen peroxide to open the isatin (B1672199) ring, providing the corresponding anthranilic acid. This can be an environmentally friendly method as it often proceeds in aqueous basic solutions without the need for catalysts. scielo.brscielo.br

The synthesis of substituted anthranilic acids is of significant interest as these compounds are important building blocks for pharmaceuticals and other fine chemicals. researchgate.netgoogle.com General methods for their preparation include the Ullmann condensation of chlorobenzoic acids with amines, which typically requires a copper catalyst. google.com

The table below outlines a synthetic route to the key precursor, 2-amino-6-chlorobenzoic acid.

| Starting Material | Reagents and Conditions | Product | Yield |

| 2-Chloro-6-nitrobenzoic acid | 1. Potassium bisulfite, Cerium(III) chloride, Potassium chloride 2. Ethanol, 65°C, 8 hours | 2-Amino-6-chlorobenzoic acid | ~90% nih.gov |

| This compound | Concentrated HCl, 80°C, 3 hours | 2-Amino-6-chlorobenzoic acid hydrochloride | High Yield |

Derivatization Strategies from Chlorinated Aromatic Scaffolds

The synthesis of this compound often commences from readily available chlorinated aromatic compounds. A primary route involves the functionalization of 2-chlorobenzoic acid. For instance, the chloride in 2-chlorobenzoic acid can be displaced by ammonia (B1221849) to yield 2-aminobenzoic acid, which can then be acetylated. wikipedia.org Another approach is the direct amination of 2-chlorobenzoic acid derivatives. A chemo- and regioselective copper-catalyzed cross-coupling reaction has been developed for the amination of 2-chlorobenzoic acids with various aniline (B41778) derivatives, which proceeds without the need for protecting the acid functionality. nih.gov

Alternatively, ortho-lithiation of 2-chlorobenzoic acid provides a pathway to introduce substituents at the 6-position. researchgate.net The resulting 2-chloro-6-substituted benzoic acids can then be further modified. For example, a tandem metallation sequence using sec-butyllithium/TMEDA complex in THF at low temperatures allows for the introduction of various electrophiles at the 6-position of 2-chlorobenzoic acid. researchgate.net

A different strategy begins with 2-chlorotoluene, which can be oxidized to 2-chlorobenzoic acid using reagents like potassium permanganate. wikipedia.org Subsequent nitration, reduction of the nitro group to an amine, and acetylation would lead to the target molecule. A related starting material, 2-chloro-6-nitrobenzoic acid, can be reduced to 2-amino-6-chlorobenzoic acid, which is then acetylated to give the final product. chemicalbook.com

Table 1: Synthetic Routes from Chlorinated Aromatic Scaffolds

| Starting Material | Key Transformation(s) | Reagents/Conditions | Product |

| 2-Chlorobenzoic acid | Amination, Acetylation | 1. NH3; 2. Acetic Anhydride | This compound |

| 2-Chlorobenzoic acid | Ortho-lithiation, Amination, Acetylation | 1. sec-BuLi/TMEDA, Electrophile; 2. Amination source; 3. Acetic Anhydride | This compound |

| 2-Chlorotoluene | Oxidation, Nitration, Reduction, Acetylation | 1. KMnO4; 2. HNO3/H2SO4; 3. Reducing agent (e.g., Sn/HCl); 4. Acetic Anhydride | This compound |

| 2-Chloro-6-nitrobenzoic acid | Reduction, Acetylation | 1. Potassium bisulfite, cerium(III) chloride; 2. Acetic Anhydride | This compound |

Reactivity and Advanced Chemical Transformations of this compound

The presence of three distinct functional groups—a carboxylic acid, an acetamido group, and a chloro substituent on the aromatic ring—imparts a rich and versatile reactivity to this compound.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comlibretexts.org The directing effects of the existing substituents play a crucial role in determining the position of incoming electrophiles. The acetamido group is an activating, ortho-, para-director, while the chloro and carboxyl groups are deactivating, meta-directors (though the chloro group can direct ortho, para). The interplay of these effects will dictate the regioselectivity of reactions such as nitration, halogenation, and sulfonation.

Conversely, the presence of electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution (NAS), particularly at positions ortho and para to these groups. libretexts.org In the case of this compound, the chloro substituent can potentially be displaced by strong nucleophiles, a reaction facilitated by the electron-withdrawing nature of the adjacent carboxyl group.

Functional Group Interconversions of Carboxyl and Amido Groups

The carboxyl and amido groups of this compound are amenable to a wide range of functional group interconversions. ub.eduvanderbilt.eduslideshare.net

Carboxyl Group Transformations:

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with alcohols under acidic conditions.

Amide Formation: Coupling with amines, often facilitated by coupling agents like BOP reagent or thionyl chloride, yields various amides. nih.govresearchgate.net

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Decarboxylation: Under elevated temperatures, the carboxylic acid group can be removed. wikipedia.org

Amido Group Transformations:

Hydrolysis: The acetamido group can be hydrolyzed back to the parent amine (2-amino-6-chlorobenzoic acid) under acidic or basic conditions.

Reduction: The amide can be reduced to the corresponding ethylamine (B1201723) derivative.

Table 2: Examples of Functional Group Interconversions

| Functional Group | Reaction | Reagents | Product Type |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amide Formation | Amine, Coupling Agent | Amide |

| Carboxylic Acid | Reduction | LiAlH4 | Primary Alcohol |

| Acetamido | Hydrolysis | H+ or OH-, H2O | Amine |

Synthesis of Novel Derivatives and Structurally Related Analogues

This compound is a valuable scaffold for the synthesis of novel derivatives and analogues, including heterocyclic systems. For instance, derivatives of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide have been synthesized as potential BCR-ABL1 inhibitors. nih.gov The synthesis often involves the coupling of the carboxylic acid with a suitable amine.

The intrinsic reactivity of the functional groups allows for the construction of more complex molecules. For example, the amino group, after deacetylation, can participate in cyclization reactions to form nitrogen-containing heterocycles. The synthesis of novel antimicrobial agents based on 6-chloro-9H-carbazole derivatives has been reported, showcasing the utility of related chloro-substituted aromatic compounds in medicinal chemistry. mdpi.com

Advanced Structural Characterization and Spectroscopic Analysis of 2 Acetamido 6 Chlorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Effects and Concentration Dependencies on NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. The chemical shifts observed in an NMR spectrum are highly sensitive to the solvent used for analysis and the concentration of the analyte. ucla.edu These variations arise from intermolecular interactions between the solute and solvent molecules, such as hydrogen bonding and solvent anisotropy effects. unn.edu.ng

| Solvent | Residual Proton Signal (ppm) | Water Signal (ppm) |

| Chloroform-d (CDCl₃) | 7.26 (singlet) | Varies |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 2.50 (quintet) | ~3.33 |

| Acetone-d₆ | 2.05 (quintet) | ~2.84 |

| Methanol-d₄ | 3.31 (quintet) | ~4.87 |

Note: This table provides general chemical shift values for common NMR solvents and their residual peaks. ucla.edu The exact position of the water peak can vary depending on factors like temperature and solute concentration. pitt.edu

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. nist.gov It is instrumental in determining the molecular weight and elemental formula of a compound and can provide valuable information about its structure through fragmentation analysis. nist.gov The NIST WebBook provides mass spectral data for 2-Acetamido-6-chlorobenzoic acid, which can be used for its identification. nist.gov

In mass spectrometry, molecules are ionized and then fragmented. The pattern of fragmentation is often predictable and provides a "fingerprint" that can be used to identify the compound and confirm its structure. Common fragmentation patterns for carboxylic acids include the loss of -OH (17 amu) and -COOH (45 amu) groups. libretexts.org For aromatic compounds, the aromatic ring itself can be a stable fragment. The presence of an acetamido group may lead to characteristic fragmentation patterns as well, such as the formation of an acylium ion. libretexts.org A detailed analysis of the mass spectrum of this compound would involve identifying the molecular ion peak and then assigning the observed fragment ions to specific losses of neutral fragments from the parent molecule.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. researchgate.net For this compound, with a molecular formula of C₉H₈ClNO₃, the predicted monoisotopic mass is 213.01927 Da. uni.lu HRMS would be able to confirm this mass with a very low margin of error, thereby verifying the elemental formula.

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 214.02655 |

| [M+Na]⁺ | 236.00849 |

| [M-H]⁻ | 212.01199 |

Note: This table shows the predicted mass-to-charge ratios (m/z) for different adducts of this compound. uni.lu These values are crucial for HRMS analysis.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented further. nih.gov This process, also known as collision-induced dissociation (CID), provides more detailed structural information by revealing the fragmentation pathways of selected precursor ions. nih.gov For a complex molecule like this compound, MS/MS could be used to isolate the molecular ion and then analyze its fragments to confirm the connectivity of the atoms within the molecule. nih.govmdpi.com This technique is particularly useful for distinguishing between isomers, which may have identical mass spectra in a single-stage MS experiment. nih.gov

X-ray Diffraction (XRD) Studies

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

A detailed analysis of the powder X-ray diffraction (PXRD) pattern of this compound is crucial for identifying its crystalline form and assessing for the presence of polymorphism. This non-destructive technique provides a unique fingerprint of the crystalline solid. The diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is characteristic of the specific arrangement of atoms in the crystal lattice.

The investigation for polymorphism would involve crystallizing this compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solid forms by PXRD. The appearance of different diffraction patterns would indicate the existence of multiple polymorphic forms. Each polymorph, having a distinct crystal structure, would exhibit a unique set of diffraction peaks.

A comprehensive analysis would require the creation of a data table listing the characteristic 2θ values, corresponding d-spacings, and relative intensities of the diffraction peaks for each identified crystalline phase. Without experimental data from such studies, a detailed discussion and the requisite data table for this compound cannot be provided.

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly in the Solid State

A thorough analysis, typically derived from single-crystal X-ray diffraction data, would elucidate the specific hydrogen bonding motifs. This includes identifying the donor and acceptor atoms, measuring the hydrogen bond lengths (D-H···A) and angles, and describing the resulting networks (e.g., dimers, chains, sheets, or three-dimensional frameworks). The presence of both a hydrogen bond donor (the carboxylic acid proton and the N-H of the amide) and multiple acceptors (the carbonyl oxygens of both the carboxylic acid and the amide) suggests the potential for a complex and robust hydrogen-bonding scheme.

Key to this analysis would be a data table summarizing the geometric parameters of the significant hydrogen bonds. This would typically include the donor (D), hydrogen (H), and acceptor (A) atoms, the D-H and H···A distances (in Ångstroms), the D···A distance, and the D-H···A angle (in degrees). Such data is essential for comparing the strength and geometry of the interactions and for understanding the resulting supramolecular assembly. As no published crystal structure for this compound is available, this detailed analysis and the corresponding data table cannot be generated.

Computational Chemistry and Theoretical Investigations of 2 Acetamido 6 Chlorobenzoic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental properties of molecules at the electronic level. For a molecule like 2-Acetamido-6-chlorobenzoic acid, these methods could provide invaluable insights.

Geometry Optimization and Electronic Structure Analysis

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. Using a suitable level of theory and basis set, such as B3LYP/6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of this compound would be calculated. This process yields the global minimum energy conformation, which is crucial for understanding its physical and chemical properties.

Once the geometry is optimized, a detailed analysis of the electronic structure would be performed. This includes the calculation of atomic charges, dipole moment, and the distribution of electron density. Such an analysis would reveal the effects of the chloro, acetamido, and carboxylic acid functional groups on the electronic environment of the benzene (B151609) ring.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | Value | ||

| C-N | Value | ||

| C=O (acid) | Value | ||

| O-H (acid) | Value | ||

| C-C-Cl | Value | ||

| C-N-C | Value | ||

| O-C-O | Value | ||

| C-C-N-C | |||

| Cl-C-C-C |

Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.

Prediction of Vibrational Frequencies and Simulation of Spectroscopic Properties

Theoretical vibrational analysis is a key application of quantum chemistry that complements experimental spectroscopic techniques like Infrared (IR) and Raman spectroscopy. By calculating the harmonic vibrational frequencies, it is possible to predict the positions of absorption bands in the IR and Raman spectra of this compound. These theoretical spectra can aid in the interpretation and assignment of experimental data. The NIST WebBook does indicate the availability of an experimental IR spectrum for this compound, which could be used for comparison with theoretical predictions. nist.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. For this compound, FMO analysis would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are placeholders and require calculation.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. For this compound, NBO analysis would provide a detailed picture of the intramolecular hydrogen bonding between the acetamido and carboxylic acid groups, as well as other non-covalent interactions. This would offer a deeper understanding of the forces that govern its conformational preferences and crystal packing.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time.

Conformational Sampling and Dynamic Behavior in Different Environments

MD simulations could be employed to explore the conformational landscape of this compound. By simulating the molecule's movements over a period of time, researchers can identify the most populated conformations and the energy barriers between them. Furthermore, these simulations can be performed in various environments, such as in a vacuum, in an aqueous solution, or within a simulated biological membrane, to understand how the solvent and surrounding environment affect its structure and dynamics. This would be particularly relevant for predicting its behavior in different experimental or biological contexts.

Solvent Interactions and Solvation Thermodynamics

Research on benzoic acid and its chloro derivatives in binary mixtures of ethanol (B145695) and water has shown that solubility generally increases with a higher mole fraction of the organic solvent (ethanol) and with rising temperature. jbiochemtech.com This indicates that the solvation process is endothermic and becomes more favorable at higher temperatures.

The thermodynamic parameters of solvation, including Gibbs free energy (ΔG°solv), enthalpy (ΔH°solv), and entropy (ΔS°solv), are used to understand these interactions. A negative ΔG°solv indicates a spontaneous solvation process. For related chlorobenzoic acids, the free energy of solvation was found to decrease (become more favorable) with increasing ethanol concentration and temperature, suggesting enhanced solvation. jbiochemtech.com The enthalpy of transfer from a less polar to a more polar solvent can reveal information about the specific intermolecular forces at play, such as hydrogen bonding and van der Waals interactions.

Table 1: Illustrative Thermodynamic Solvation Parameters for Related Benzoic Acid Derivatives in Ethanol-Water Mixtures This table presents conceptual data based on findings for similar compounds to illustrate the principles of solvation thermodynamics.

| Solvent Composition (Mole Fraction Ethanol) | ΔG°solv (kJ/mol) | ΔH°solv (kJ/mol) | TΔS°solv (kJ/mol) |

| 0.2 | -10.5 | 5.2 | 15.7 |

| 0.4 | -12.8 | 4.8 | 17.6 |

| 0.6 | -15.2 | 4.3 | 19.5 |

| 0.8 | -18.0 | 3.9 | 21.9 |

Molecular Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action at a molecular level.

Prediction of Binding Modes with Potential Biological Receptors and Enzymes

In the absence of specific docking studies for this compound, we can infer potential biological targets by examining research on analogous structures. For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. nih.gov Docking studies of these analogs into the active site of COX-2 have been performed to predict their binding modes. nih.gov

Similarly, compounds containing a chloroacetamido benzoic acid scaffold have been studied as potential local anesthetics by targeting voltage-gated sodium channels. researchgate.net Other research has explored acetamide (B32628) derivatives as antimicrobial agents by docking them against bacterial enzymes like DNA gyrase. nih.gov These studies suggest that this compound could potentially interact with a range of biological receptors, including enzymes involved in inflammation, ion channels, and bacterial processes. The predicted binding mode typically involves the ligand fitting into a hydrophobic pocket of the receptor, stabilized by specific intermolecular interactions.

Table 2: Summary of Molecular Docking Studies on Compounds Structurally Related to this compound

| Related Compound Class | Potential Biological Target | PDB ID of Target | Key Finding |

| 5-Acetamido-2-hydroxy benzoic acid derivatives | Cyclooxygenase-2 (COX-2) | 5KIR, 4PH9 | Derivatives show good binding affinity with the COX-2 receptor, suggesting potential anti-inflammatory activity. nih.gov |

| 4-(2-chloroacetamido)benzoic acid derivatives | Voltage-gated sodium channel (NaVAb) | 3RVY | Compounds exhibit strong interaction with the sodium channel, indicating potential as local anesthetics. researchgate.net |

| 2-Acetamido substituted benzothiazole (B30560) derivatives | DNA Gyrase | 3G75 | Docking scores were consistent with observed antimicrobial activity, suggesting a potential mechanism of action. nih.gov |

Elucidation of Molecular Recognition Mechanisms and Binding Affinities

Molecular docking not only predicts the binding pose but also helps elucidate the molecular recognition mechanism by identifying the specific interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, salt bridges, and π-π stacking. The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), quantifies the strength of this interaction.

For example, in the docking of 5-acetamido-2-hydroxy benzoic acid derivatives with COX-2, the carboxylate group is often predicted to form key hydrogen bonds or salt bridges with charged residues (like Arginine) in the active site, while the aromatic ring engages in hydrophobic and π-π interactions with other residues. nih.gov The acetamido group can also act as both a hydrogen bond donor and acceptor, further anchoring the ligand. nih.gov The analysis of these interactions is crucial for understanding why a particular ligand binds to a specific target and for designing new molecules with improved affinity and selectivity. biorxiv.org

Table 3: Predicted Intermolecular Interactions for a Representative 5-Acetamido-2-hydroxy Benzoic Acid Derivative with COX-2 (PDB: 5KIR) This table is illustrative of the types of interactions elucidated through molecular docking.

| Ligand Functional Group | Interacting Residue in COX-2 | Type of Interaction |

| Carboxylic Acid | Arg120, Tyr355 | Hydrogen Bond, Salt Bridge |

| Phenyl Ring | Val523, Ala527, Leu352 | Hydrophobic Interaction |

| Acetamido Group (NH) | Ser530 | Hydrogen Bond (Donor) |

| Acetamido Group (C=O) | Phe518 | Hydrogen Bond (Acceptor) |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. mdpi.com

Derivation of Predictive Models for Biological Activity

QSAR models are developed by first calculating a set of numerical values, known as molecular descriptors, for a series of compounds with known biological activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. nih.gov Then, statistical or machine learning algorithms—such as multiple linear regression, partial least squares, support vector machines, or random forests—are used to build a mathematical equation that relates the descriptors to the activity. mdpi.comresearchgate.net

While no specific QSAR models for this compound are published, the methodology is widely applied. For a series of related compounds, a QSAR model could be developed to predict, for example, their anti-inflammatory potency. Such a model, once validated, could be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.govresearchgate.net

Table 4: Example Performance of Machine Learning Models in Predicting Biological Activity for Aromatase Inhibitors This table demonstrates the predictive power of different modeling approaches, which could be applied to this compound derivatives.

| Machine Learning Model | R² (Coefficient of Determination) | Key Characteristic |

| Linear Regression | 0.58 | Simple, interpretable linear model. nih.govresearchgate.net |

| Gradient Boosting Regression | 0.77 | Ensemble method that builds models sequentially. nih.govresearchgate.net |

| Bagging Regression | 0.80 | Ensemble method using multiple independent models. nih.govresearchgate.net |

| Random Forest Regression | 0.84 | Ensemble of decision trees, robust to overfitting. nih.govresearchgate.net |

Correlation of Molecular Descriptors with Observed Properties

The foundation of any QSAR/QSPR model is the correlation between molecular descriptors and an observed property. Descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices, pharmacophore counts), or 3D (e.g., molecular shape, solvent accessible surface area).

For this compound, relevant descriptors would include:

XLogP3: A measure of lipophilicity, which influences membrane permeability and binding to hydrophobic pockets.

Topological Polar Surface Area (TPSA): Correlates with hydrogen bonding potential and drug transport properties.

Rotatable Bond Count: Relates to conformational flexibility.

Hydrogen Bond Donors/Acceptors: Crucial for specific interactions with biological targets.

By calculating these descriptors for a library of related compounds and measuring a specific property (e.g., solubility, melting point, or IC₅₀ against an enzyme), a QSPR or QSAR model can be constructed. The resulting equation reveals which structural features (as captured by the descriptors) are most important for the property .

Table 5: Selected Computed Molecular Descriptors for this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| This compound | C₉H₈ClNO₃ | 213.62 | 1.8 | 2 | 3 |

| 2-Amino-6-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 1.5 | 2 | 2 |

| o-Chlorobenzoic acid | C₇H₅ClO₂ | 156.56 | 2.1 | 1 | 1 |

Biological Activities and Pharmacological Research of 2 Acetamido 6 Chlorobenzoic Acid and Its Derivatives

Antimicrobial Properties and Mechanisms

The search for new antimicrobial agents is driven by the increasing challenge of drug-resistant pathogens. Derivatives of 2-chlorobenzoic acid, a parent structure of 2-Acetamido-6-chlorobenzoic acid, have been synthesized and evaluated for their potential to combat various microbial strains.

Studies on a series of 2-chlorobenzoic acid derivatives have demonstrated their efficacy against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov The antimicrobial activity was assessed using the tube dilution method to determine the minimum inhibitory concentration (MIC). nih.gov

The results indicated that these synthesized compounds generally exhibited greater antibacterial potential against the Gram-negative bacterium Escherichia coli compared to the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. nih.gov Furthermore, the investigation revealed that Schiff's bases derived from 2-chlorobenzoic acid were more potent antimicrobial agents than their ester counterparts. nih.gov

Among the tested compounds, a specific Schiff's base derivative emerged as the most potent antimicrobial agent, showing activity comparable to the standard drug norfloxacin (B1679917) against Escherichia coli. nih.gov The derivatives were also tested against the fungal strains Candida albicans and Aspergillus niger. nih.gov

Table 1: In Vitro Antimicrobial Activity of 2-Chlorobenzoic Acid Derivatives

| Microbial Strain | Type | Result |

|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | Moderate activity |

| Bacillus subtilis | Gram-positive bacteria | Moderate activity |

| Escherichia coli | Gram-negative bacteria | Significant activity |

| Candida albicans | Fungus | Moderate activity |

This table is a summary of findings on 2-chlorobenzoic acid derivatives, not this compound itself.

While the precise mechanisms of antimicrobial action for this compound are not detailed in the available literature, research on related compounds offers potential insights. For instance, studies on other acetamide (B32628) derivatives suggest various modes of action. Some antimicrobial agents in this class have been found to interfere with essential cellular processes.

For example, research on other novel acetamide derivatives has explored their ability to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria. nih.gov Molecular docking studies on some of these compounds have suggested that they may act by inhibiting bacterial kinases and DNA gyrases, crucial enzymes for bacterial survival and replication. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to understand the chemical features that govern the antimicrobial activity of 2-chlorobenzoic acid derivatives. nih.gov These studies revealed that the antibacterial and antifungal activities were influenced by topological parameters, specifically the second order and valence second order molecular connectivity indices. nih.gov

The research highlighted that Schiff's bases of 2-chlorobenzoic acid demonstrated more potent antimicrobial effects than the corresponding esters, indicating that the azomethine group (-C=N-) is crucial for enhanced activity. nih.gov This suggests that modifications at this position could be a key strategy for developing more powerful antimicrobial agents based on this scaffold.

Anti-inflammatory Effects and Therapeutic Modalities

Inflammation is a complex biological response implicated in numerous diseases. Benzoic acid derivatives, including those related to this compound, have been investigated for their anti-inflammatory potential.

Research on a related salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has provided evidence of its anti-inflammatory properties in a lipopolysaccharide (LPS)-induced rat model. nih.gov Oral administration of this compound led to a significant reduction in the cardiac blood plasma concentrations of the pro-inflammatory cytokines TNF-α and IL-1β. nih.gov

Table 2: In Vivo Anti-inflammatory Effects of a Salicylic Acid Derivative

| Inflammatory Mediator | Effect |

|---|---|

| TNF-α | Significant reduction |

This data pertains to 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a related but distinct compound.

In vitro studies on other related phenolic compounds have also demonstrated anti-inflammatory effects. For example, certain extracts containing phenolic acids have been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2) and the expression of cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages. nih.gov

The anti-inflammatory actions of these compounds are believed to be mediated through the modulation of key inflammatory pathways. In silico studies of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid suggest a higher binding affinity for the COX-2 enzyme compared to acetylsalicylic acid. nih.gov It is hypothesized that this compound inhibits COX-2 activity, thereby reducing the inflammatory response. nih.gov Furthermore, it is presumed to inhibit the LPS-induced NF-κB signaling pathway, a central regulator of inflammation. nih.gov

Research on other structurally related compounds has also pointed towards the modulation of the JAK/STAT signaling pathway. nih.gov For instance, chlorogenic acid has been shown to suppress the expression of key molecules in the JAK/STAT and NF-κB signaling pathways, leading to an inhibition of inflammatory proliferation of synoviocytes. nih.gov These findings suggest that derivatives of this compound might exert their anti-inflammatory effects through similar mechanisms, although direct evidence is currently lacking.

Comparative Studies with Established Anti-inflammatory Agents

Research into the anti-inflammatory properties of this compound and its derivatives has shown promising results, positioning them as subjects of interest for comparison with established non-steroidal anti-inflammatory drugs (NSAIDs). The core structure, featuring an acetamido group and a chloro group on a benzoic acid ring, allows for interactions with biological targets involved in inflammatory processes. ontosight.ai The acetamido group, in particular, is capable of forming hydrogen bonds, a key interaction for engaging with various enzymes that mediate inflammation. ontosight.ai

Derivatives of benzoic acid have been investigated for their anti-inflammatory potential, with studies often comparing their efficacy to well-known drugs. While direct comparative studies on this compound with specific NSAIDs are not extensively detailed in the provided results, the broader class of benzoic acid derivatives has been a source of novel anti-inflammatory agents. The exploration of these derivatives often involves assessing their ability to modulate inflammatory pathways and comparing their activity profiles to those of existing treatments.

Anticancer Potential and Molecular Targets

The anticancer properties of this compound and its analogs are a significant area of investigation. ontosight.ai These compounds have been evaluated for their ability to inhibit cancer cell growth, induce cell death, and interfere with the molecular machinery that drives cancer progression.

Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

Derivatives of this compound have demonstrated notable cytotoxic and antiproliferative effects against various cancer cell lines. For instance, a related compound, 2-amino-3-chlorobenzoic acid (2A3CB), exhibited strong cytotoxic effects on MDA-MB-231 breast cancer cells, with IC50 values of 26 µM, 5 µM, and 7.2 µM at 24, 48, and 72 hours, respectively. nih.govnih.gov This indicates a potent ability to kill cancer cells. Similarly, novel 2-chloroquinazoline (B1345744) derivatives, which share structural motifs, have shown anti-proliferation activities against EGFR high-expressing cell lines such as A549, NCI-H1975, AGS, and HepG2. nih.gov One such derivative, 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide, displayed significant activity with IC50 values of 3.68, 10.06, 1.73, and 2.04 μM against these cell lines, respectively. nih.gov The antiproliferative activity of benzamide (B126) analogs has also been observed in A549 tumor cells in a dose- and time-dependent manner. atlantis-press.com

The structural features of these compounds, including the presence of chloro and acetamido groups, are crucial for their cytotoxic potential. nih.gov Studies on aza-annulated naphthoquinone analogs, which include a 3-chloro-2-(N-acetamido)-1,4-naphthoquinone derivative, have shown that these modifications can lead to potent and selective anticancer activity. nih.gov

Table 1: Cytotoxicity of this compound Analogs Against Various Cancer Cell Lines

| Compound | Cancer Cell Line | Incubation Time (h) | IC50 (µM) |

| 2-amino-3-chlorobenzoic acid (2A3CB) | MDA-MB-231 | 24 | 26 |

| 2-amino-3-chlorobenzoic acid (2A3CB) | MDA-MB-231 | 48 | 5 |

| 2-amino-3-chlorobenzoic acid (2A3CB) | MDA-MB-231 | 72 | 7.2 |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide | A549 | Not Specified | 3.68 |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide | NCI-H1975 | Not Specified | 10.06 |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide | AGS | Not Specified | 1.73 |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide | HepG2 | Not Specified | 2.04 |

Induction of Apoptosis, Cell Cycle Arrest, and Antimetastatic Effects

Beyond simply killing cancer cells, derivatives of this compound can trigger programmed cell death, known as apoptosis, and halt the cell division cycle. The compound 2A3CB was found to significantly inhibit cell proliferation and induce apoptosis through caspase-mediated pathways in MDA-MB-231 cells. nih.govnih.gov This is a critical mechanism for eliminating cancerous cells. Furthermore, some natural compounds are known to function as inhibitors of cell cycle progression, a hallmark of which is uncontrolled and rapid cell division in cancer. nih.gov Research on chlorogenic acid, another related compound, has shown it can inhibit the cell cycle and trigger apoptosis in cancer cells. nih.govnih.gov

In addition to inducing apoptosis, these compounds can also arrest the cell cycle at specific phases. For example, two novel copper(II) complexes with 4-chloro-3-nitrobenzoic acid were shown to arrest the HepG2 cell cycle, causing an accumulation of cells in the G0/G1 phase. mdpi.com The ability to halt cell cycle progression is a key strategy in cancer therapy. nih.gov

The potential for these compounds to prevent cancer from spreading (metastasis) is also under investigation. The compound 2A3CB has been shown to inhibit cell migration and invasion, suggesting it could suppress metastasis. nih.govnih.gov Similarly, a lipophilic ascorbic acid derivative has demonstrated an anti-metastatic effect by inhibiting tumor invasion. nih.gov

Identification of Specific Molecular Targets and Signaling Pathways in Cancer Biology

The anticancer effects of these compounds are rooted in their interactions with specific molecular targets and signaling pathways within cancer cells. For 2A3CB, its anticancer activity is associated with the downregulation of proteins such as PTEN, PCNA, BAX, and STAT3, which points to the inhibition of metastasis. nih.gov The PI3K/AKT pathway, a critical signaling cascade for cell survival and proliferation, has been identified as a target for 2A3CB. nih.gov

Other related compounds have been found to target key players in cancer development. For instance, chlorogenic acid can upregulate genes involved in the immune response and downregulate those that promote tumor cell survival. nih.gov It also interferes with topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells. nih.gov The Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer, has been identified as a potential target for chlorogenic acid. mdpi.com Furthermore, some natural compounds have been shown to inhibit the activity of cyclins and cyclin-dependent kinases, which are essential for cell cycle progression. nih.gov

Enzyme Inhibition Studies

The ability of this compound and its derivatives to inhibit specific enzymes is a key aspect of their pharmacological activity. ontosight.ai

Identification and Characterization of Target Enzymes

Research has identified several enzymes that are targeted by benzoic acid derivatives and related compounds. One such target is the Trypanosoma cruzi trans-sialidase (TcTS), an enzyme crucial for the survival of the parasite that causes Chagas disease. nih.gov Certain benzoic acid derivatives have shown inhibitory activity against this enzyme. nih.gov

In the context of neurodegenerative diseases like Alzheimer's, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets. nih.govnih.gov Derivatives of 2-aryl-6-carboxamide benzoxazole (B165842) have been synthesized and shown to inhibit these enzymes. nih.gov Similarly, 1,2,4-triazole (B32235) bearing azinane analogues have demonstrated inhibitory activity against AChE and α-glucosidase. nih.gov

A derivative of 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA) has been identified as a small molecule inhibitor of TMEM206, a chloride ion channel activated at low pH, with an IC50 of 9.55 µM. nih.gov

Table 2: Enzyme Inhibition by this compound and Related Compounds

| Compound/Derivative Class | Target Enzyme | Inhibition Details |

| 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA) | TMEM206 | IC50 = 9.55 µM |

| Benzoic acid derivatives | Trypanosoma cruzi trans-sialidase (TcTS) | Moderate inhibition observed |

| 2-aryl-6-carboxamide benzoxazole derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Dual inhibitors targeting both enzymes |

| 1,2,4-triazole bearing azinane analogues | Acetylcholinesterase (AChE) and α-glucosidase | Active against both enzymes |

Kinetic Characterization of Enzyme Inhibition (e.g., IC50, Ki determination)

There is no specific data available in the reviewed literature detailing the kinetic characterization of enzyme inhibition by this compound. However, studies on related acetamido and benzoic acid derivatives suggest potential inhibitory activities against various enzymes. For instance, derivatives of 2-acetamido-5-fluorobenzoic acid have been investigated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The acetamido group in these compounds is thought to form hydrogen bonds with the enzyme's active site, contributing to their inhibitory action.

In a study on 5-acetamido-2-hydroxy benzoic acid derivatives, researchers found that these compounds exhibited inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in pain and inflammation. mdpi.comnih.gov The inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a key parameter in these studies. For example, some benzoic acid derivatives have shown IC50 values in the micromolar range against certain enzymes. The inhibition constant (Ki) provides a more precise measure of the inhibitor's binding affinity. While specific IC50 or Ki values for this compound are not documented, the general activity of related compounds suggests it could be a subject for future enzyme inhibition studies.

Rational Design of Specific Enzyme Modulators

The rational design of enzyme modulators involves using the three-dimensional structure of a target enzyme to design molecules that can bind to it with high affinity and specificity. This approach is a cornerstone of modern drug discovery. While there is no evidence of this compound being used in rational design studies, its structural components are relevant. For instance, the benzoic acid moiety is a common scaffold in the design of enzyme inhibitors.

The process of rational design often involves computational techniques like molecular docking to predict the binding of a ligand to a receptor. This allows for the virtual screening of compound libraries and the modification of lead compounds to improve their inhibitory potential. The design of novel non-steroidal anti-inflammatory drugs (NSAIDs) has utilized derivatives of 5-acetamido-2-hydroxy benzoic acid, aiming to enhance selectivity for the COX-2 enzyme. mdpi.comnih.gov Such studies exemplify how the acetamido-benzoic acid scaffold can be systematically modified to develop specific enzyme modulators.

Receptor Binding and Modulation Studies

Information regarding the receptor binding and modulation properties of this compound is not available. The following sections discuss the general principles and findings for related compounds.

Affinity and selectivity profiling are crucial steps in drug discovery to understand how a compound interacts with its intended target and to identify potential off-target effects. This involves testing the compound against a panel of different receptors. For example, derivatives of 5-acetamido-2-hydroxy benzoic acid have been analyzed for their binding affinity to COX-2 receptors. mdpi.comnih.gov Computational docking studies can predict the binding affinity, often expressed in kcal/mol, which helps in prioritizing compounds for further experimental testing. mdpi.comnih.gov

Once a compound's binding to a receptor is confirmed, its functional effect is characterized. It can act as an agonist (activating the receptor), an antagonist (blocking the receptor), or an allosteric modulator (binding to a site other than the primary binding site to modify the receptor's response to its natural ligand). Research on 2-acetamido-5-fluorobenzoic acid derivatives suggests they can modulate the activity of receptors like COX-2, which is crucial for managing pain and inflammation. However, specific characterization of this compound as an agonist, antagonist, or allosteric modulator has not been reported.

Investigation of Related Biological Activities of Analogues

Several studies have investigated the tuberculostatic (inhibiting the growth of Mycobacterium tuberculosis) activity of benzoic acid derivatives. mdpi.comnih.govresearchgate.net These studies have shown that substitutions on the benzoic acid ring can significantly influence the antimycobacterial activity. For instance, a series of benzoic acid hydrazones and their nicotinyl derivatives were synthesized and evaluated for their antitubercular activity, with some compounds showing potent inhibition of Mycobacterium tuberculosis. nih.gov

Another study explored benzoic acid derivatives as prodrugs for treating tuberculosis. mdpi.comresearchgate.net The introduction of electron-withdrawing groups, such as nitro groups, into the benzoic acid ring was found to enhance the antimycobacterial activity. mdpi.comresearchgate.net Although these studies did not specifically include this compound, they highlight the potential of the substituted benzoic acid scaffold in the development of new antitubercular agents. The minimum inhibitory concentration (MIC) is a common measure of tuberculostatic activity, representing the lowest concentration of a compound that prevents visible growth of the bacteria.

Interaction with Biological Targets and Modulation of Cellular Processes

There is no available scientific literature that identifies specific biological targets for this compound. Consequently, there is no data on how this compound might modulate cellular processes. Research in this area would typically involve target identification studies, such as affinity chromatography or proteomics, followed by cellular assays to determine the functional consequences of any interaction. Without such studies, any discussion on the molecular mechanisms of action for this compound would be purely speculative.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Pharmaceutical Intermediates

The structural architecture of 2-acetamido-6-chlorobenzoic acid makes it a valuable intermediate in the pharmaceutical industry. The presence of the acetamido group serves as a protected form of an amine, which can be crucial in multi-step syntheses, preventing unwanted side reactions.

Precursor in the Synthesis of Active Pharmaceutical Ingredients (APIs)

While direct synthesis of a named API from this compound is not extensively documented in publicly available literature, its primary role is as a precursor to 2-amino-6-chlorobenzoic acid through deacetylation. This resulting compound is a key starting material for the synthesis of a variety of heterocyclic compounds, particularly quinazolinones. google.comnih.govnih.gov The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic activities, including anti-inflammatory, analgesic, and anticancer effects. google.comfrontiersin.org

The synthesis of quinazolinone derivatives often involves the condensation of an anthranilic acid derivative with other reagents. nih.govresearchgate.net By using this compound, chemists can introduce a chlorine atom at a specific position on the quinazolinone ring, which can significantly influence the pharmacological properties of the final API.

| Precursor Compound | Resulting Scaffold | Potential Therapeutic Area |

| This compound | 6-Chloro-quinazolinone | Anti-inflammatory, Analgesic, Anticancer |

Optimization of Synthetic Routes for Drug Candidates

The use of this compound can offer advantages in the optimization of synthetic routes for drug candidates. The acetamido group acts as a protecting group for the amine functionality, which can be more stable under certain reaction conditions compared to an unprotected amine. This allows for a wider range of chemical transformations to be performed on other parts of the molecule without affecting the amino group.

The strategic use of this intermediate can lead to:

Enhanced Purity: The need for complex purification steps to remove byproducts can be reduced.

Simplified Synthesis: The number of reaction steps may be streamlined, leading to a more efficient and cost-effective process.

Impurity Profiling and Quality Control in Pharmaceutical Manufacturing

In pharmaceutical manufacturing, the control of impurities is of paramount importance to ensure the safety and efficacy of the final drug product. sielc.com this compound, if used as a starting material or intermediate, could potentially be carried through the synthesis and exist as a process-related impurity in the final API.

Therefore, sensitive analytical methods are required to detect and quantify its presence. High-performance liquid chromatography (HPLC) is a commonly employed technique for the separation and analysis of such compounds. sielc.com The development of robust analytical methods for impurity profiling is a critical aspect of quality control in the pharmaceutical industry.

Applications in Agrochemical Development

The structural motifs present in this compound are also of interest in the field of agrochemical research. Chlorinated benzoic acid derivatives are known to exhibit herbicidal and pesticidal activities.

Utilization as a Building Block for Herbicide and Pesticide Synthesis

The synthesis of novel agrochemicals often involves the creation of libraries of related compounds to screen for biological activity. The functional groups on this compound (the carboxylic acid, the acetamido group, and the chlorine atom) provide multiple points for chemical modification, allowing for the generation of a diverse range of derivatives for testing.

Structure-Activity Relationships in Agrochemical Design

The biological activity of a chemical compound is intrinsically linked to its three-dimensional structure. In agrochemical design, understanding the structure-activity relationship (SAR) is crucial for developing potent and selective herbicides and pesticides. researchgate.net

For derivatives of this compound, the following structural features could be systematically varied to explore their impact on agrochemical activity:

Position and Nature of Substituents: The chlorine atom on the benzene (B151609) ring is a key feature. Its position and the potential addition of other substituents can significantly alter the compound's interaction with its biological target.

Modification of the Acetamido Group: The acetyl group could be replaced with other acyl groups or alkyl chains to modulate the compound's lipophilicity and steric properties.

Derivatization of the Carboxylic Acid: The carboxylic acid can be converted into esters, amides, or other functional groups, which can affect the compound's uptake and translocation in plants or insects.

By systematically modifying these features and evaluating the biological activity of the resulting compounds, researchers can develop a comprehensive SAR profile, guiding the design of more effective and environmentally benign agrochemicals.

Environmental Fate and Ecotoxicological Studies of Agrochemical Derivatives

While specific environmental studies on this compound are not extensively documented, its structural relevance to certain agrochemicals necessitates an examination of their environmental impact. A key intermediate, 6-chloro-2-mercaptobenzoic acid, is used to produce the wide-spectrum herbicide pyrithiobac-sodium (B54995). google.com Therefore, the environmental fate and ecotoxicology of pyrithiobac-sodium provide insight into the potential environmental profile of related derivatives.

Pyrithiobac-sodium is a post-emergence herbicide used to control broad-leaved weeds, particularly in cotton crops. nih.govwppdb.com It functions by inhibiting acetolactate synthase (ALS), an essential enzyme for plant growth. apvma.gov.auregulations.gov

Environmental Fate:

Mobility: Pyrithiobac-sodium exhibits high aqueous solubility and is considered to be very mobile in soil, giving it the potential to leach into groundwater. wppdb.comherts.ac.uk However, some field studies have indicated that it may not be stable enough to leach significantly, even in vulnerable sandy soils. regulations.gov

Persistence and Degradation: The compound is stable to hydrolysis at a pH range of 5 to 9. apvma.gov.au Its degradation is primarily driven by aqueous photolysis, with a half-life of approximately 8.7 to 15.3 days, and aerobic soil metabolism, where its half-life is about 60 days. apvma.gov.au Field dissipation studies often show a more rapid dissipation from the topsoil layer. apvma.gov.au The main degradation pathway is microbial. wppdb.comherts.ac.uk

Ecotoxicology:

Toxicity Profile: The ecotoxicity of pyrithiobac-sodium primarily concerns non-target plants, for which it is phytotoxic. apvma.gov.au It has low acute oral, dermal, and inhalation toxicity for mammals. apvma.gov.au

Aquatic Impact: Its toxicity to aquatic life varies significantly. It is considered practically non-toxic to fish and aquatic invertebrates. However, it can be very highly toxic to some aquatic plants, such as duckweed, with a 14-day EC50 (half maximal effective concentration) as low as 0.91 µg/L. apvma.gov.au

Potential in Materials Science

The unique structure of this compound, featuring a carboxylic acid group, an amide linkage, and a substituted benzene ring, makes it a candidate for applications in materials science. These functional groups offer sites for polymerization and enable specific intermolecular interactions.

Incorporation into Functional Polymers and Advanced Materials

Substituted benzoic acids are recognized as valuable building blocks for creating novel polymers. The carboxylic acid group can readily undergo esterification to form polyesters. For instance, polymers derived from substituted benzoic acids have been developed as synthetic absorbable materials for surgical products, valued for their ability to be sterilized by gamma radiation without significant degradation. google.com

The presence of both a hydrogen-bond donor (the amide N-H) and acceptor (the amide and carboxyl C=O groups) in this compound allows for the formation of strong, directional hydrogen bonds. This property is crucial in the design of supramolecular polymers, where molecules are linked by non-covalent interactions. For example, ureido-benzoic acid motifs, which share functional similarities, can form dimers with very high association constants, leading to materials with dramatically increased mechanical properties. rsc.org Similarly, syndiotactic polystyrene has been shown to form co-crystalline phases with benzoic acid, where the polymer matrix can host guest molecules, preventing their aggregation and creating functional films. mdpi.com

Design of Novel Scaffolds for Material Engineering and Self-Assembly

The ability of molecules to self-assemble into well-defined, ordered structures is fundamental to material engineering. Substituted benzoic acids are known to form predictable supramolecular structures through hydrogen bonding. nih.gov The carboxylic acid group typically forms strong hydrogen-bonded dimers. acs.org

In the case of related N-aryl anthranilic acids, which share the N-substituted benzoic acid core, crystallographic studies have revealed the formation of distinct supramolecular architectures, including trans-anti and trans-syn dimeric structures. nih.gov These organized assemblies are directed by a combination of hydrogen bonds and other non-covalent interactions. Such predictable self-assembly is a key principle in crystal engineering, allowing for the construction of extended 1-D and 2-D networks. nih.gov The specific substituents on the benzoic acid ring influence the formation propensity and structure of these self-associates. acs.org This suggests that this compound has the potential to act as a tecton (a building block) for designing novel, functional material scaffolds with precisely controlled architectures.

Crystallization Processes and Product Quality Control

The isolation and purification of this compound are critical steps in its synthesis, directly influencing the final product's quality. Crystallization is the primary method for achieving high purity.

Solvent Selection for Optimized Crystallization and Purification

The choice of solvent is paramount for effective crystallization. An ideal solvent will dissolve the compound well at higher temperatures but poorly at lower temperatures. For compounds like this compound, which possess both polar (carboxylic acid, amide) and non-polar (chlorinated benzene ring) characteristics, a range of solvents may be suitable.

Generally, highly associated solids like amides and carboxylic acids can be crystallized from solvent mixtures such as diethyl ether-methanol. nih.gov The purification of related compounds provides specific examples; o-chlorobenzoic acid can be recrystallized from toluene (B28343), while 2-amino-6-chlorobenzoic acid can be purified by recrystallization from an ethyl acetate (B1210297) solution. regulations.gov The synthesis of various N-substituted anthranilic acids often employs recrystallization from ethanol-water mixtures. ijddr.ingoogle.com Solvents that can form hydrogen bonds with the carboxylic acid group can screen the interactions needed for self-association, while apolar solvents tend to promote the formation of hydrogen-bonded dimers, which is often the first step in crystal nucleation. acs.org

Table 1: Common Solvents for Crystallization of Substituted Benzoic Acids

| Solvent | Boiling Point (°C) | Polarity (General) | Notes on Suitability |

|---|---|---|---|

| Water | 100 | High | Good for salts, amides, and some carboxylic acids. Often used in a mixture with alcohols. nih.gov |

| Ethanol (B145695) | 78 | High | Often used in mixtures with water or diethyl ether for polar compounds. nih.govijddr.in |

| Methanol (B129727) | 65 | High | Similar to ethanol, effective for highly associated solids. nih.govgoogle.com |

| Ethyl Acetate | 77 | Medium | Used for recrystallizing related amino-chlorobenzoic acids. |

| Toluene | 111 | Low | Effective for recrystallizing o-chlorobenzoic acid. regulations.gov |

| Diethyl Ether | 35 | Low | Often used in mixtures with more polar solvents like methanol for natural products and amides. nih.gov |

Impact on Product Yield and Purity in Chemical Synthesis

Recrystallization is a fundamental technique for enhancing product purity. The process involves dissolving the crude solid in a hot solvent and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the mother liquor.